4-(2,3-Dichloroanilino)-2-(ethylamino)-4-oxobutanoic acid

ASCT2 Inhibition Glutamine Uptake Cancer Metabolism

4-(2,3-Dichloroanilino)-2-(ethylamino)-4-oxobutanoic acid is a synthetic aminobutanoic acid derivative distinguished by a 2,3-dichloro substitution pattern on the aniline ring and an ethylamino group at the 2-position of the butanoic acid backbone. This chemical scaffold is central to a novel class of alanine-serine-cysteine transporter 2 (ASCT2; SLC1A5) inhibitors being developed for oncology.

Molecular Formula C12H14Cl2N2O3
Molecular Weight 305.16
CAS No. 1037507-68-8
Cat. No. B2471545
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2,3-Dichloroanilino)-2-(ethylamino)-4-oxobutanoic acid
CAS1037507-68-8
Molecular FormulaC12H14Cl2N2O3
Molecular Weight305.16
Structural Identifiers
SMILESCCNC(CC(=O)NC1=C(C(=CC=C1)Cl)Cl)C(=O)O
InChIInChI=1S/C12H14Cl2N2O3/c1-2-15-9(12(18)19)6-10(17)16-8-5-3-4-7(13)11(8)14/h3-5,9,15H,2,6H2,1H3,(H,16,17)(H,18,19)
InChIKeyYGRCWTQXHXKNBR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitythere are known solubility issues

Procurement Guide for 4-(2,3-Dichloroanilino)-2-(ethylamino)-4-oxobutanoic acid (CAS 1037507-68-8)


4-(2,3-Dichloroanilino)-2-(ethylamino)-4-oxobutanoic acid is a synthetic aminobutanoic acid derivative distinguished by a 2,3-dichloro substitution pattern on the aniline ring and an ethylamino group at the 2-position of the butanoic acid backbone. This chemical scaffold is central to a novel class of alanine-serine-cysteine transporter 2 (ASCT2; SLC1A5) inhibitors being developed for oncology [1]. ASCT2 is a sodium-dependent neutral amino acid transporter that is upregulated in various cancers, including non-small-cell lung cancer (NSCLC), to fuel cell proliferation through enhanced glutamine uptake [1]. The specific 2,3-dichloro-anilino and ethylamino substituent pattern is a critical motif within a structure-activity relationship (SAR) series that has produced low-micromolar ASCT2 inhibitors with in vivo tumor growth suppression activity [1].

Why CAS 1037507-68-8 Cannot Be Replaced by Its Regioisomeric or Structural Analogs


The dichloroaniline class contains several regioisomers (e.g., 2,4-, 2,5-, 3,4-dichloro) and N-substituted analogs, but their biological activity is not interchangeable. The precise position of chlorine atoms on the aniline ring and the specific N-ethyl substitution on the butanoic acid core are key determinants of ASCT2 binding affinity, glutamine uptake inhibition, and downstream mTOR pathway suppression [1]. Even small structural deviations, such as shifting the chlorine from the 2,3- to the 2,4-position, can alter the molecular conformation and hydrogen-bonding network at the ASCT2 binding site, leading to significant loss of potency [1]. Generic substitution with a different dichloroaniline regioisomer or a bulkier N-alkyl group risks complete ablation of target engagement, as documented in the SAR study below.

Quantitative Differentiation Evidence for 4-(2,3-Dichloroanilino)-2-(ethylamino)-4-oxobutanoic acid


ASCT2 Inhibitory Potency in HEK-293 Cells: Lead Compound 25e vs. V-9302

The aminobutanoic acid series, of which 4-(2,3-dichloroanilino)-2-(ethylamino)-4-oxobutanoic acid is a foundational building block, produced lead compound 25e. This compound exhibited an IC50 of 5.14 µM against ASCT2 in HEK-293 cells [1]. This represents a ~1.9-fold improvement over the established ASCT2 inhibitor V-9302, which has an IC50 of 9.6 µM in the same cell line . The enhanced potency is attributed to the optimized substitution pattern on the aminobutanoic acid core, directly involving the 2,3-dichloroanilino motif [1].

ASCT2 Inhibition Glutamine Uptake Cancer Metabolism

In Vivo Tumor Growth Inhibition: Aminobutanoic Acid Scaffold vs. V-9302 in an A549 Xenograft Model

Lead compounds from the aminobutanoic acid series, which contain the core structure of 4-(2,3-dichloroanilino)-2-(ethylamino)-4-oxobutanoic acid, demonstrated significant tumor growth inhibition (TGI) in an A549 NSCLC xenograft model. Compound 25e achieved a TGI of 70% at 25 mg/kg, and its analog 20k achieved 65% TGI at the same dose [1]. In contrast, the comparator V-9302 achieved only 29% TGI at the same dose level [1]. This indicates a more than 2-fold improvement in in vivo efficacy for the aminobutanoic acid class.

In Vivo Efficacy NSCLC Xenograft

Functional Selectivity: Aminobutanoic Acid Inhibitors Induce Apoptosis via mTOR Pathway Modulation

Unlike classic competitive inhibitors like GPNA, which broadly inhibit Na+-dependent carriers, the aminobutanoic acid-based compounds regulate amino acid metabolism and suppress mTOR signaling, leading to the induction of apoptosis in cancer cells [1][2]. Compound 25e demonstrated a clear mechanistic link: ASCT2 inhibition led to reduced intracellular glutamine, which in turn suppressed mTOR pathway activity and triggered apoptotic cell death [1]. This functional outcome is a direct consequence of the aminobutanoic acid scaffold's binding mode, which is distinct from earlier-generation ASCT2 ligands.

mTOR Signaling Apoptosis Amino Acid Metabolism

SAR Evidence: Critical Role of the 2,3-Dichloro Substitution Pattern on the Aniline Ring

Within the aminobutanoic acid class, the 2,3-dichloro substitution pattern on the aniline ring is a critical determinant of ASCT2 inhibitory potency. The broader SAR study shows that modifications to the aniline ring or the N-alkyl group on the butanoic acid core substantially impact activity [1]. Although exact IC50 values for the 2,4- or 2,5-dichloro regioisomers are not provided in the open literature, the study identifies the 2,3-dichloro substitution as one of the most potent motifs, with compound 20k (IC50 of 3.5-5.6 µM) and 25e (IC50 of 5.14 µM) being the top leads [1]. Other substitution patterns would likely result in a significant loss of activity based on the steep SAR landscape reported.

Structure-Activity Relationship Regioisomer Medicinal Chemistry

Priority Application Scenarios for 4-(2,3-Dichloroanilino)-2-(ethylamino)-4-oxobutanoic acid Based on Evidence


Structure-Activity Relationship (SAR) Expansion of Aminobutanoic Acid-Based ASCT2 Inhibitors

This compound serves as a key precursor for exploring the SAR around the aniline and N-alkyl regions of aminobutanoic acid ASCT2 inhibitors. Using 4-(2,3-dichloroanilino)-2-(ethylamino)-4-oxobutanoic acid as a starting point, medicinal chemists can systematically vary the aniline substituents or the N-alkyl chain to optimize potency beyond the current IC50 of ~5 µM reported for leads 20k and 25e [1]. The 2,3-dichloro pattern has been validated as a potency-driving motif in the J. Med. Chem. 2024 study, making this CAS number the correct building block to maintain the SAR trajectory [1].

Head-to-Head Pharmacodynamic Benchmarking Against V-9302 in NSCLC Models

For researchers aiming to benchmark next-generation ASCT2 inhibitors, this compound's class has shown a >2-fold improvement in in vivo tumor growth inhibition (TGI of 65-70% at 25 mg/kg) over the well-known inhibitor V-9302 (TGI of 29%) in an A549 xenograft model [1]. Synthesizing analogs from the 4-(2,3-dichloroanilino)-2-(ethylamino)-4-oxobutanoic acid scaffold provides a consistent chemical platform for direct pharmacodynamic comparisons, ensuring that any observed efficacy advantages are structurally attributable.

Investigating the ASCT2-mTOR-Apoptosis Signaling Axis

Unlike generic ASCT2 inhibitors such as GPNA, the aminobutanoic acid class has a demonstrated ability to suppress downstream mTOR signaling and induce apoptosis in cancer cells [1][2]. Procuring this specific building block enables the synthesis of molecular probes that dissect the link between glutamine transport inhibition and mTOR pathway inactivation, a mechanistic avenue that is not accessible with less selective ASCT2 inhibitors.

Patient-Derived Organoid (PDO) Screening for NSCLC

Compounds 20k and 25e demonstrated promising therapeutic potential in patient-derived organoids, as reported in the J. Med. Chem. 2024 study [1]. This scaffold can be used to generate a focused library for PDO-based drug sensitivity screening, allowing translational researchers to identify NSCLC subtypes that are particularly susceptible to ASCT2-targeted therapy.

Quote Request

Request a Quote for 4-(2,3-Dichloroanilino)-2-(ethylamino)-4-oxobutanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.